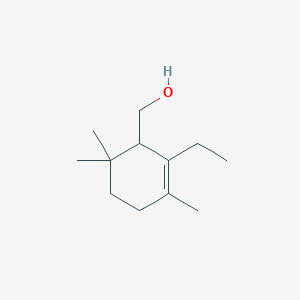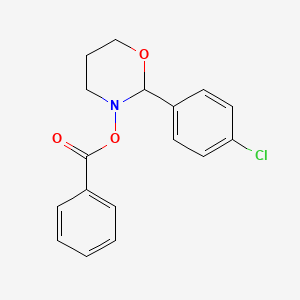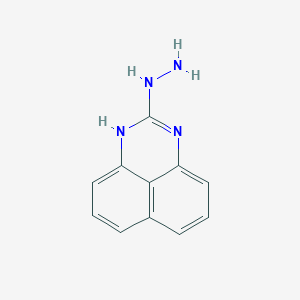
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is a compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide typically involves the reaction of 4-methylbenzaldehyde with thioamide in the presence of a base to form the thiazole ring. The resulting thiazole is then reacted with 1-ethylpiperidine under acidic conditions to yield the final product. The hydrobromide salt is formed by treating the compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole
- 2-(1-Methylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole
- 2-(1-Ethylpiperidin-4-yl)-4-(4-chlorophenyl)-1,3-thiazole
Uniqueness
2-(1-Ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
Propriétés
Numéro CAS |
88654-52-8 |
|---|---|
Formule moléculaire |
C17H23BrN2S |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-(1-ethylpiperidin-4-yl)-4-(4-methylphenyl)-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C17H22N2S.BrH/c1-3-19-10-8-15(9-11-19)17-18-16(12-20-17)14-6-4-13(2)5-7-14;/h4-7,12,15H,3,8-11H2,1-2H3;1H |
Clé InChI |
NFHWJQNIXOYGPV-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=C(C=C3)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
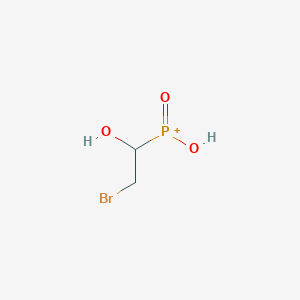
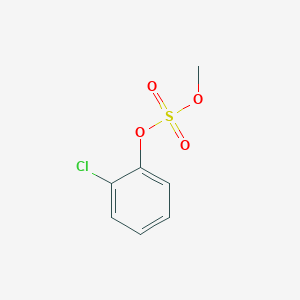
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
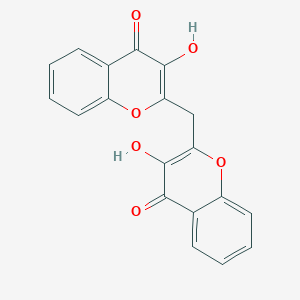
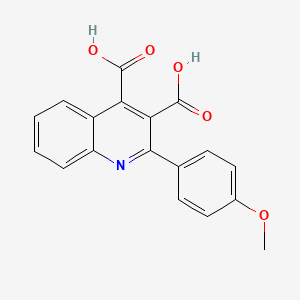
![3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol](/img/structure/B14380518.png)

